N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In addition, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. It has also been shown to have low toxicity in animal studies, making it a relatively safe N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide to work with. However, one of the limitations of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of this N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide. Another area of research is the investigation of the potential therapeutic applications of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new analogs of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 with improved potency and selectivity is another area of research that holds promise for the future.
Métodos De Síntesis
The synthesis of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 involves a multi-step process that starts with the reaction of 3-(1H-imidazol-1-yl)aniline with ethyl 2-bromoacetate to form 3-(1H-imidazol-1-yl)phenyl 2-bromoacetate. This intermediate is then reacted with hydrazine hydrate to form 3-(1H-imidazol-1-yl)phenyl hydrazine. Finally, the target N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide is obtained by reacting 3-(1H-imidazol-1-yl)phenyl hydrazine with 4-chloro-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c19-13(10-7-15-16-8-10)17-11-2-1-3-12(6-11)18-5-4-14-9-18/h1-9H,(H,15,16)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNHHQIMYAZKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)NC(=O)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.